molecular formula C8H11N3O6 B135868 Ribavirin carboxylic acid CAS No. 39925-19-4

Ribavirin carboxylic acid

Cat. No.: B135868
CAS No.: 39925-19-4
M. Wt: 245.19 g/mol
InChI Key: JGRLGSOSBSHJIR-FNKGTGPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribavirin carboxylic acid is a metabolite of Ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is primarily used to treat hepatitis C and viral hemorrhagic fevers. The carboxylic acid derivative is formed through the metabolic degradation of Ribavirin, involving deribosylation and amide hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin carboxylic acid typically involves the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the classical Chipen-Grinshtein method. The process includes enzyme-catalyzed transglycosylation reactions .

Industrial Production Methods: Industrial production of Ribavirin involves a chemoenzymatic process. This method includes the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by enzyme-catalyzed transglycosylation. The process has been optimized for pilot-scale production, achieving a 32% overall yield with more than 99.5% purity .

Chemical Reactions Analysis

Types of Reactions: Ribavirin carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted triazole derivatives and carboxamide compounds .

Scientific Research Applications

Ribavirin carboxylic acid has several scientific research applications:

Mechanism of Action

Ribavirin carboxylic acid exerts its effects through several mechanisms:

    Inhibition of RNA-dependent RNA polymerase: This prevents viral RNA synthesis.

    Lethal mutagenesis: Induces mutations in viral RNA, reducing infectivity.

    Depletion of guanosine triphosphate: Inhibits inosine monophosphate dehydrogenase, reducing the cellular pool of guanosine triphosphate.

    Modulation of immune response: Affects the balance of T lymphocyte subsets

Comparison with Similar Compounds

Ribavirin carboxylic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its broad-spectrum antiviral activity and its role as a key metabolite in the degradation pathway of Ribavirin. Its ability to induce lethal mutagenesis and modulate immune responses sets it apart from other antiviral agents .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLGSOSBSHJIR-FNKGTGPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39925-19-4
Record name Ribavirin carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBAVIRIN CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribavirin carboxylic acid
Reactant of Route 2
Ribavirin carboxylic acid
Reactant of Route 3
Ribavirin carboxylic acid
Reactant of Route 4
Ribavirin carboxylic acid
Reactant of Route 5
Ribavirin carboxylic acid
Reactant of Route 6
Ribavirin carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.